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Compound of Interest

Compound Name: Zaurategrast

Cat. No.: B1682406

Executive Summary: Zaurategrast (CDP323) is an orally bioavailable, small-molecule prodrug
developed for the treatment of relapsing forms of multiple sclerosis (MS). It functions as a
competitive antagonist of the a4B1 integrin (Very Late Antigen-4, VLA-4), a key mediator in the
migration of inflammatory cells into the central nervous system. Despite promising preclinical
data and successful target engagement in early clinical trials, the development of Zaurategrast
was discontinued in June 2009 due to a lack of expected efficacy in a Phase Il clinical study.
This guide provides a detailed technical overview of Zaurategrast's mechanism of action,
pharmacokinetics, and the experimental data from its preclinical and clinical development.

Mechanism of Action

In multiple sclerosis, the migration of activated lymphocytes across the blood-brain barrier
(BBB) into the central nervous system (CNS) is a critical step in the inflammatory cascade that
leads to demyelination and axonal damage. This process is mediated by the interaction of
adhesion molecules on the surface of both lymphocytes and the vascular endothelium of the
BBB.[1]

Specifically, the a4f31 integrin (VLA-4), expressed on activated lymphocytes, binds to the
Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.[1][2] This
binding facilitates the firm adhesion and subsequent diapedesis of these immune cells into the
CNS parenchyma.[1]

Zaurategrast is designed to competitively inhibit this interaction. By binding to VLA-4, it blocks
the docking site for VCAM-1, thereby preventing lymphocytes from adhering to and crossing
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the vascular endothelium.[3] This mechanism is intended to reduce the number of inflammatory
cells entering the CNS, thus mitigating the autoimmune attack on myelin.[3][4] This mode of
action is analogous to that of the approved monoclonal antibody, natalizumab.[3]
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Caption: Zaurategrast blocks the VLA-4 receptor on leukocytes, inhibiting binding to VCAM-1.
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Zaurategrast (CDP323) is an ethyl ester prodrug designed to enhance oral bioavailability.[5]
Following absorption, it is converted to its active moiety, CT7758. The primary enzyme
responsible for this hydrolysis is human carboxylesterase 1 (hCES1), which is predominantly
found in the liver.[5] In vitro studies indicated that hydrolysis in human liver microsomes was
approximately 20-fold higher than in intestinal microsomes, confirming the liver as the main site
of activation.[5]
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Caption: Zaurategrast (CDP323) is hydrolyzed in the liver by hCESL to its active form.

Preclinical Research

Zaurategrast demonstrated efficacy in preclinical models of inflammation and multiple
sclerosis.
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In Vitro Potency In vitro assays confirmed that Zaurategrast's active form dose-dependently
inhibits cell recruitment driven by o431 and o437 integrins.[6]

Table 1: Preclinical In Vitro Efficacy of

Zaurategrast

Target IC50

0431 (VLA-4) ~100 ng/mL
o4p7 200-300 ng/mL

Data sourced from a 2010 AAN Annual Meeting

presentation.[6]

Animal Model Efficacy Zaurategrast was evaluated in the chronic Experimental Autoimmune
Encephalomyelitis (EAE) mouse model, a standard preclinical model for MS. The drug was
found to significantly reduce disease severity when administered both prophylactically (before
disease induction) and therapeutically (after disease onset).[3][4]

Experimental Protocol: Chronic EAE Model While the specific protocol for the Zaurategrast
studies is not fully detailed in the available literature, a general methodology for chronic EAE
induction in mice is as follows:

e Induction: C57BL/6 mice are immunized with an emulsion containing Myelin Oligodendrocyte
Glycoprotein (MOG) peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA).

» Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of
immunization and again two days later to facilitate the entry of immune cells into the CNS.

 Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically
scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind
limb paralysis, 4 = quadriplegia, 5 = moribund).

o Drug Administration: Zaurategrast or placebo is administered orally. For prophylactic
studies, treatment begins before or at the time of immunization. For therapeutic studies,
treatment begins after the onset of clinical signs.
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» Endpoint Analysis: The primary endpoint is the clinical score. Secondary endpoints may
include histological analysis of the spinal cord for inflammation and demyelination.

Immunization
(MOG + CFA)

Pertussis Toxin
(Days 0 & 2)

Daily Clinical Scoring
(EAE Score)

Zaurategrast or Placebo
(Prophylactic or Therapeutic)

Endpoint Analysis
(Clinical & Histological)

Click to download full resolution via product page

Caption: General experimental workflow for the Experimental Autoimmune Encephalomyelitis
(EAE) model.

Clinical Research

Zaurategrast was evaluated in several clinical trials in both healthy volunteers and patients
with relapsing MS.

Phase | Studies Three Phase | studies involving 75 healthy volunteers established the safety,
tolerability, and pharmacokinetic profile of Zaurategrast.[3] It was well-tolerated in oral doses
up to 1000 mg twice daily for seven days, with no significant differences from placebo.[4] These
studies also confirmed that inhibition of a4-integrin function could be maintained over a 12- to
24-hour dosing interval.[4]

Phase I/ll Study (NCT00726648) This randomized, double-blind, placebo-controlled study
evaluated the pharmacodynamic effects of Zaurategrast on lymphocyte biomarkers in MS
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patients.[7]
Experimental Protocol: Phase /1l (NCT00726648)

o Objective: To investigate the effect of Zaurategrast on lymphocyte biomarkers in subjects
with relapsing MS.[7]

o Participants: 71 subjects with relapsing MS, aged 18-65, with an Expanded Disability Status
Scale (EDSS) score of <6.5.[7]

» Design: Subjects were randomized to one of five treatment arms for 28 days.[7]

o Endpoints: The primary outcomes were changes in lymphocyte counts and the capacity of
lymphocytes to bind to VCAM-1.[1][7]

Table 2: Phase I/l (NCT00726648) Study Design

Treatment Arm

Zaurategrast 100 mg twice daily (bid)

Zaurategrast 500 mg twice daily (bid)

Zaurategrast 1000 mg once daily (qd)

Zaurategrast 1000 mg twice daily (bid)

Placebo

Data sourced from ClinicalTrials.gov NCT00726648 and related publications.[7]

The study found that Zaurategrast induced significant, dose-dependent changes in peripheral
lymphocyte populations, consistent with the inhibition of their migration from the vasculature.[1]

[7]
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Table 3: Pharmacodynamic Effects of Zaurategrast on Peripheral Blood Lymphocytes (Phase
I/11)

Effect

Significantly decreased capacity of lymphocytes to bind VCAM-1 (all doses vs. placebo).[7]

Significantly increased total lymphocytes in peripheral blood (all doses except 100 mg bid vs.
placebo).[7]

Significantly increased naive B cells, memory B cells, and T cells (all doses except 100 mg bid vs.
placebo).[7]

Marked increases in natural killer cells and hematopoietic progenitor cells (500 mg bid and 1000 mg
bid doses only).[7]

No significant changes in monocytes.[7]

Data sourced from a randomized, double-blind Phase 1/2 study.[7]

Phase Il Study A larger Phase Il trial was initiated in 2007 to establish proof of concept and
gather dosing information for Zaurategrast in relapsing MS.[3][6]

Experimental Protocol: Phase Il Study
o Objective: To evaluate the efficacy, safety, and tolerability of two doses of Zaurategrast.[6]

o Participants: The study intended to enroll over 200 patients with relapsing forms of MS who
had an inadequate response to prior interferon-beta treatment.[3][4] A total of 234 subjects
were randomized.[6]

» Design: A double-blind, placebo-controlled, randomized trial comparing two doses of
Zaurategrast against a placebo over 24 weeks.[4][6]

e Primary Endpoint: The cumulative number of new active (gadolinium-enhancing) lesions on
brain MRI scans performed at 6-week intervals.[6]
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Caption: Workflow of the Phase Il clinical trial for Zaurategrast in relapsing MS.

Discontinuation of Development

In June 2009, UCB and Biogen Idec announced the discontinuation of the Zaurategrast
development program.[3][8] The decision was based on a pre-planned interim analysis of the
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Phase Il trial data.

Phase Il Interim Results The analysis, which included data from 143 subjects, showed that
Zaurategrast did not provide the expected level of efficacy.[6][8]

Table 4: Phase Il Study Interim Efficacy

Results
Endpoint Result
Mean number of new active lesions (Placebo) 10.8

Difference in new active lesions (Zaurategrast )
10-15% reduction
vs. Placebo)

Data based on an interim analysis of 143

subjects.[6]

This minimal reduction in lesion activity was not deemed sufficient to warrant continued
development, especially for a drug in a class with a known association with Progressive
Multifocal Leukoencephalopathy (PML), although no cases of PML were reported in the trial.[3]
[8] Safety surveillance did identify that 13 subjects experienced temporarily elevated
aminotransferases (=5 times the upper limit of normal).[6]

Conclusion

Zaurategrast is a VLA-4 antagonist that showed clear biological activity in preclinical and early
clinical studies, successfully inhibiting the mechanisms of lymphocyte trafficking. However, this
potent pharmacodynamic effect did not translate into sufficient clinical efficacy in a Phase Il trial
for relapsing MS, with the drug failing to significantly reduce the formation of new inflammatory
brain lesions compared to placebo. The disappointing efficacy results led to the termination of
its clinical development. The story of Zaurategrast serves as a crucial case study in drug
development, highlighting that successful target engagement and modulation of biomarkers do
not always predict clinical benefit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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